molecular formula C5H3NS2 B1337640 3-Isothiocyanatothiophene CAS No. 61528-50-5

3-Isothiocyanatothiophene

Cat. No. B1337640
CAS RN: 61528-50-5
M. Wt: 141.2 g/mol
InChI Key: LOATUYXBISJSMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives can be complex and is often achieved through multi-step reactions. For instance, the synthesis of 3-alkoxy-4-cyanothiophenes is efficiently carried out in two steps from 4-cyano-3-oxotetrahydrothiophene, suggesting that functionalized thiophenes can be synthesized from readily available precursors . Additionally, the DBU-catalyzed [3 + 2] annulation of Morita-Baylis-Hillman carbonates with isothiocyanates provides a method for synthesizing spirocyclic oxindole dihydrothiophene products, which indicates that isothiocyanates can be incorporated into thiophene structures . Furthermore, the AlCl3-promoted [3 + 2] annulation with isothiocyanates is used to create densely substituted 2-iminodihydrothiophenes, demonstrating the reactivity of isothiocyanates with thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite diverse. For example, the isothiocyanato(3-thiapentane-1,5-dithiolato)oxorhenium(V) complex exhibits linkage isomerization, where the isothiocyanato group can occupy different positions, leading to different isomers . This suggests that the molecular structure of thiophene derivatives can be influenced by the nature of the substituents and the reaction conditions.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The reaction of aryl isothiocyanates with isocyanides and enamines leads to the formation of dihydrothiophene-2,5-diimine derivatives, which are confirmed by X-ray analysis . This indicates that isothiocyanates can participate in multi-component reactions to form complex thiophene structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, polythiophene and its derivatives synthesized by novel organosynthetic techniques exhibit well-defined chemical and electronic structures, and their molecular weights can be quite large . The solubility and conductivity of these polymers can be adjusted by altering the side groups, which is crucial for their application in electronic devices.

Scientific Research Applications

Organic Synthesis

3-Isothiocyanatothiophene serves as a precursor in the synthesis of a variety of structurally and pharmaceutically interesting compounds. For instance, it has been utilized in the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles via tandem reactions with 2-aminothiophenols or 2-aminophenols in water, showcasing high efficiency, environmentally benign solvent use, and simple experimental procedures (Zhang et al., 2011). Additionally, novel 2-aminothieno[3,2-d]thiazoles and selenolo[3,2-d]thiazoles have been synthesized from 3-isothiocyanatothiophenes, demonstrating its versatility in organic synthesis (Revelant et al., 2011).

Materials Science

In materials science, 3-Isothiocyanatothiophene-based compounds have been instrumental in developing new materials with potential applications in electronics and photonics. For instance, high-pressure-promoted condensation of isothiocyanates with aminopyridines has been reported to efficiently synthesize N-pyridinothiourea derivatives, which are useful building blocks for hydrogen-bonding receptors (Kumamoto et al., 2002). Furthermore, polymer nanoparticle formation involving polythiophenes, where 3-Isothiocyanatothiophene can serve as a monomer, has been studied for its impact on the efficiency of bulk-heterojunction solar cells, emphasizing the role of molecular architecture in photovoltaic performance (Moulé et al., 2008).

Photocatalysis

The photocatalytic applications of 3-Isothiocyanatothiophene-derived materials have also been explored. Polythiophene/mesoporous SrTiO3 nanocomposites, for example, have been synthesized through in-situ oxidative polymerization, showing enhanced photocatalytic activity under visible light. These materials are promising for environmental remediation and solar energy conversion (Faisal et al., 2018).

Safety and Hazards

3-Isothiocyanatothiophene is associated with several hazard statements including H302, H312, H315, H318, H332, H334, H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-isothiocyanatothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS2/c7-4-6-5-1-2-8-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOATUYXBISJSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493023
Record name 3-Isothiocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanatothiophene

CAS RN

61528-50-5
Record name 3-Isothiocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isothiocyanatothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-isothiocyanatothiophene utilized in the synthesis of thieno[3,2-d]pyrimidine-2,4-diones, and what is the significance of this reaction for developing potential antimicrobial agents?

A1: The research paper describes a synthetic route where 3-isothiocyanatothiophene reacts with primary aliphatic amines to produce 4-oxo-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidines []. These intermediates are then oxidized using hydrogen peroxide to yield valuable precursors for synthesizing diverse 3-N-substituted 1H-thieno[3,2-d]pyrimidine-2,4-diones. Further alkylation of these compounds leads to the formation of 1-N-alkyl-3-N-substituted 1Н-thieno[3,2-d]pyrimidine-2,4-diones, which were the target molecules of this study. This synthetic strategy is particularly significant because it allows for the introduction of various alkyl substituents at position 3 of the thieno[3,2-d]pyrimidine-2,4-dione scaffold.

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